![molecular formula C11H14ClNOS B5705068 3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide](/img/structure/B5705068.png)
3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide
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Overview
Description
3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide, also known as CPDT, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CPDT belongs to the class of amides, and its chemical formula is C12H16ClNO2S. In
Scientific Research Applications
3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. 3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, 3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide has been explored for its potential use in treating neurodegenerative diseases, as it has been shown to protect neurons from oxidative stress and cell death.
Mechanism of Action
The exact mechanism of action of 3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide is not fully understood, but it is thought to act by modulating various signaling pathways within cells. 3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation, leading to its potential therapeutic applications in these areas. Additionally, 3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide has been shown to activate certain cellular pathways involved in cell survival and protection against oxidative stress.
Biochemical and Physiological Effects:
3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide has been shown to have a range of biochemical and physiological effects. In animal models, 3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide has been shown to reduce the growth of tumors and decrease inflammation. Additionally, 3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide has been shown to protect neurons from oxidative stress and cell death, potentially making it useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of 3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide is its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Additionally, 3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide has been shown to have low toxicity in animal models, making it a promising candidate for further development. However, 3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide is a complex molecule to synthesize, and its use in lab experiments requires expertise in organic chemistry. Additionally, further research is needed to fully understand the mechanism of action of 3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide and its potential side effects.
Future Directions
There are many potential future directions for research on 3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide. One area of interest is its potential use in combination with other drugs for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of 3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide and its potential therapeutic applications. 3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide's potential use in treating neurodegenerative diseases is another area of interest for future research. Overall, 3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide is a promising compound with many potential applications in the field of medicine.
Synthesis Methods
3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide can be synthesized through a multistep process involving the reaction of 4-chlorobenzenethiol with N,N-dimethylpropanamide in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain pure 3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide. The synthesis of 3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide is a complex process that requires expertise in organic chemistry and careful attention to reaction conditions.
properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N,N-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNOS/c1-13(2)11(14)7-8-15-10-5-3-9(12)4-6-10/h3-6H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLNGNUKRMZSFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCSC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorophenyl)sulfanyl]-N,N-dimethylpropanamide |
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